molecular formula C25H34N4OSi B14170030 (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide

(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide

Cat. No.: B14170030
M. Wt: 434.6 g/mol
InChI Key: PSWWRLNUVPROBW-OUKQBFOZSA-N
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Description

(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine core, a phenylamino group, and a triisopropylsilyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Phenylamino Group: This step often involves nucleophilic substitution reactions where an amino group is introduced to the aromatic ring.

    Attachment of the Triisopropylsilyl Group: This is usually done through silylation reactions using triisopropylsilyl chloride in the presence of a base.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction with acryloyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

    Addition: The acrylamide moiety can undergo Michael addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles like bromine or nitronium ions.

    Addition: Nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Addition: Formation of β-substituted acrylamides.

Scientific Research Applications

(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, while the triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylamide moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-(phenylamino)-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide
  • (E)-3-(5-(phenylamino)-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide

Uniqueness

(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide is unique due to the presence of the triisopropylsilyl group, which provides steric hindrance and enhances the compound’s stability and lipophilicity compared to its trimethylsilyl and triethylsilyl analogs. This makes it particularly useful in applications requiring high stability and membrane permeability.

Properties

Molecular Formula

C25H34N4OSi

Molecular Weight

434.6 g/mol

IUPAC Name

(E)-3-[5-anilino-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H34N4OSi/c1-17(2)31(18(3)4,19(5)6)29-16-20(12-13-24(26)30)23-14-22(15-27-25(23)29)28-21-10-8-7-9-11-21/h7-19,28H,1-6H3,(H2,26,30)/b13-12+

InChI Key

PSWWRLNUVPROBW-OUKQBFOZSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)/C=C/C(=O)N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)NC3=CC=CC=C3)C=CC(=O)N

Origin of Product

United States

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